3-[(2S)-1-Acetylpiperidin-2-yl]-1-methylpyridin-2(1H)-one
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Overview
Description
Preparation Methods
The synthesis of 3-[(2S)-1-Acetylpiperidin-2-yl]-1-methylpyridin-2(1H)-one typically involves the reaction of N-substituted piperidines with specific reagents under controlled conditions. One method includes the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods may involve the use of flow microreactor systems, which offer efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
3-[(2S)-1-Acetylpiperidin-2-yl]-1-methylpyridin-2(1H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidants and additives that can selectively produce different products. For example, the formation of pyrrolidin-2-ones involves a domino process, while the formation of 3-iodopyrroles involves dehydrogenation, iodination, and aromatization . Major products formed from these reactions include pyrrolidin-2-ones and 3-iodopyrroles .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it may be studied for its potential therapeutic effects and interactions with biological targets. Industrially, it can be used in the production of pharmaceuticals and other fine chemicals .
Mechanism of Action
The mechanism of action of 3-[(2S)-1-Acetylpiperidin-2-yl]-1-methylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known to interact with enzymes and receptors, influencing various biochemical processes .
Comparison with Similar Compounds
3-[(2S)-1-Acetylpiperidin-2-yl]-1-methylpyridin-2(1H)-one can be compared with other similar compounds, such as pyrrolidin-2-ones and 3-iodopyrroles. These compounds share structural similarities but differ in their chemical properties and applications. The unique combination of a piperidine ring, a pyridine ring, and an acetyl group in this compound sets it apart from other related compounds .
Properties
CAS No. |
61266-97-5 |
---|---|
Molecular Formula |
C13H18N2O2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
3-[(2S)-1-acetylpiperidin-2-yl]-1-methylpyridin-2-one |
InChI |
InChI=1S/C13H18N2O2/c1-10(16)15-9-4-3-7-12(15)11-6-5-8-14(2)13(11)17/h5-6,8,12H,3-4,7,9H2,1-2H3/t12-/m0/s1 |
InChI Key |
NOQWZEFCNXGOCD-LBPRGKRZSA-N |
Isomeric SMILES |
CC(=O)N1CCCC[C@H]1C2=CC=CN(C2=O)C |
Canonical SMILES |
CC(=O)N1CCCCC1C2=CC=CN(C2=O)C |
Origin of Product |
United States |
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